molecular formula C27H50OSn B13793222 Tributyl(nonylphenoxy)stannane

Tributyl(nonylphenoxy)stannane

Cat. No.: B13793222
M. Wt: 509.4 g/mol
InChI Key: AUUCFFBDPSCYHT-UHFFFAOYSA-M
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Description

Tributyl(nonylphenoxy)stannane is an organotin compound characterized by the presence of three butyl groups and a nonylphenoxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents due to their ability to donate hydrogen atoms.

Preparation Methods

The synthesis of tributyl(nonylphenoxy)stannane typically involves the reaction of tributyltin hydride with nonylphenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve the use of tributyltin oxide and nonylphenol, followed by reduction with polymethylhydrosiloxane to yield the desired stannane compound .

Chemical Reactions Analysis

Tributyl(nonylphenoxy)stannane undergoes various types of chemical reactions, including:

Scientific Research Applications

Tributyl(nonylphenoxy)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl(nonylphenoxy)stannane involves the donation of hydrogen atoms to organic radicals, thereby reducing them to hydrocarbons. The tin-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and hydrogen donation. The molecular targets include organic halides and other reactive intermediates, which are converted to more stable products through radical chain mechanisms .

Comparison with Similar Compounds

Tributyl(nonylphenoxy)stannane can be compared with other organotin compounds such as:

Properties

Molecular Formula

C27H50OSn

Molecular Weight

509.4 g/mol

IUPAC Name

tributyl-(2-nonylphenoxy)stannane

InChI

InChI=1S/C15H24O.3C4H9.Sn/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;3*1-3-4-2;/h9-10,12-13,16H,2-8,11H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

AUUCFFBDPSCYHT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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